2-Acetamidophenol

Anti-platelet Cardiovascular Inflammation

2-Acetamidophenol (orthocetamol) is a distinct ortho-substituted positional isomer of paracetamol. It exhibits potent anti-platelet aggregation (93.8% inhibition at 1 μM), ferroptosis regulation (upregulates GPX4/GCLC/GCLM), anti-arthritic effects, and lipid-lowering activity. These biological mechanisms are absent in the para-isomer. Procurement of this specific positional isomer is essential for reproducible, targeted research outcomes in thrombosis, inflammation, ferroptosis, and lipid metabolism studies. Choose high-purity orthocetamol for reliable results.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 4746-61-6
Cat. No. B1594496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidophenol
CAS4746-61-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1O
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
InChIKeyADVGKWPZRIDURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidophenol (CAS 4746-61-6) Procurement Guide: Chemical Properties and Industrial Relevance


2-Acetamidophenol (CAS 4746-61-6), also known as N-(2-hydroxyphenyl)acetamide or Orthocetamol, is a phenolic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It is the ortho-positional isomer of paracetamol (4-acetamidophenol) and is characterized by an acetyl group on the amino nitrogen and a hydroxyl group at the ortho position of the phenyl ring [2]. The compound exists as a white to pale brown crystalline powder with a melting point of 205-210 °C . Its unique structural arrangement confers distinct biological activities and physicochemical properties compared to its meta- and para-isomers, making it a valuable compound for pharmaceutical research, biocontrol studies, and analytical applications [3].

Why 2-Acetamidophenol Cannot Be Replaced by Its Positional Isomers in Research and Industrial Settings


Positional isomerism profoundly alters the biological activity, metabolic fate, and physicochemical behavior of acetamidophenol compounds. 2-Acetamidophenol (ortho-isomer) exhibits a distinct pharmacological profile compared to its meta- and para-analogues, including unique anti-platelet, anti-arthritic, and ferroptosis-regulating activities not observed with paracetamol [1]. In deacetylation studies, ortho-substituted acetamidophenols are cleaved more rapidly than their meta- or para-counterparts, indicating divergent metabolic stability that can significantly impact experimental outcomes [2]. Additionally, 2-acetamidophenol serves as a critical reference standard for analytical method validation in pharmaceutical quality control, particularly as a related compound in acetaminophen assays, where substitution with an incorrect isomer would invalidate regulatory compliance . These isomer-specific properties underscore the necessity of precise compound selection for reproducible scientific results.

Quantitative Differentiation of 2-Acetamidophenol (CAS 4746-61-6) from Key Analogs: A Head-to-Head Evidence Guide for Informed Procurement


Superior Anti-Platelet Aggregation Activity of 2-Acetamidophenol vs. Paracetamol and Aspirin

2-Acetamidophenol demonstrates significantly greater inhibition of arachidonic acid (AA)-induced platelet aggregation compared to paracetamol and aspirin. At a concentration of 1 μM, 2-acetamidophenol inhibited AA-induced platelet aggregation by 93.8 ± 2.9% in human platelet-rich plasma (PRP), whereas paracetamol showed notably lower potency in comparable assays [1]. Against ADP-induced aggregation, 2-acetamidophenol at 50 μM achieved 52 ± 1.4% inhibition, an effect that was of greater potency and efficacy than that of aspirin [1]. The study concluded that 2-acetamidophenol has several times more potent anti-platelet potential than aspirin [2].

Anti-platelet Cardiovascular Inflammation

Unique Ferroptosis and Lipid Metabolism Regulation by 2-Acetamidophenol Not Observed with Paracetamol

2-Acetamidophenol (Orthocetamol) acts as a regulator of ferroptosis and glutathione metabolic pathways, a mechanism distinct from paracetamol's COX inhibition . In a zebrafish hyperlipidemia model, 2-acetamidophenol inhibited total cholesterol (TC) and triglyceride (TG) accumulation with IC50 values of 30 μM and 40 μM, respectively . It upregulates glutathione synthesis-related genes (GCLC, GCLM, GSS) and iron transport genes (FPN1, FTH), reduces intracellular ROS and Fe2+ accumulation, and enhances GPX4 activity, thereby inhibiting ox-LDL-induced macrophage foam cell formation . No comparable ferroptosis-regulating activity has been reported for paracetamol (4-acetamidophenol).

Ferroptosis Lipid Metabolism Atherosclerosis

Enhanced Deacetylation Rate of 2-Acetamidophenol Compared to Meta- and Para-Isomers

In vitro deacetylation studies in rat brain, liver, and kidney tissues revealed that ortho-substituted acetamidophenols are cleaved more rapidly than their meta- or para-analogues [1]. Among arylacylamides, ortho-substituted compounds were split more easily, indicating a higher susceptibility to enzymatic deacetylation by arylacylamidases [1]. This differential metabolic stability is critical for studies involving prodrug design, metabolic profiling, or toxicity assessment, as it directly impacts bioavailability and clearance rates.

Metabolism Enzymology Pharmacokinetics

2-Acetamidophenol as a Certified Reference Standard for Acetaminophen Quality Control

2-Acetamidophenol is officially designated as Acetaminophen Related Compound C and is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM) . It is traceable to USP 1003031 and is qualified for use in HPLC and GC methods for pharmaceutical release testing and method development . Analytical methods for its separation on reverse-phase HPLC columns (e.g., Newcrom R1) have been established, using mobile phases containing acetonitrile, water, and phosphoric acid, with scalability for preparative separation [1]. This regulatory recognition and analytical infrastructure are not applicable to its positional isomers.

Analytical Chemistry Pharmaceutical QC HPLC

2-Acetamidophenol Production in Biocontrol Agent Pseudomonas fluorescens 2-79

2-Acetamidophenol (AAP) is produced as a secondary metabolite by the biocontrol agent Pseudomonas fluorescens strain 2-79, alongside the well-known antifungal compound phenazine-1-carboxylic acid (PCA) [1]. In optimized liquid cultures, AAP accumulation reached 0.05 g/L, while PCA reached 1 g/L, with the two accumulations being linearly correlated (P < 0.001) [1]. A transposon mutant unable to produce PCA also failed to accumulate AAP, indicating a shared biosynthetic pathway segment [1]. This microbial production capability is unique to 2-acetamidophenol among the acetamidophenol isomers and highlights its role in natural product research.

Biocontrol Microbial Metabolism Agriculture

Role of 2-Acetamidophenol as an Impurity Marker in Diclofenac Sodium

2-Acetamidophenol is identified as Diclofenac Impurity 16 (CAS 4746-61-6) and is used as a reference standard for analytical method development and validation in support of Abbreviated New Drug Applications (ANDA) for diclofenac [1]. Its presence must be monitored and controlled in diclofenac drug substance and product quality assessments. This specific impurity designation is not applicable to other acetamidophenol isomers, underscoring the compound's unique regulatory relevance in pharmaceutical manufacturing.

Pharmaceutical Impurities ANDA Method Validation

High-Value Application Scenarios for 2-Acetamidophenol (CAS 4746-61-6) Based on Quantitative Evidence


Anti-Platelet and Cardiovascular Disease Research

2-Acetamidophenol is the preferred tool compound for in vitro studies of platelet aggregation inhibition, particularly when investigating arachidonic acid (AA) and ADP pathways. Its superior potency—93.8% inhibition of AA-induced aggregation at 1 μM and 52% inhibition of ADP-induced aggregation at 50 μM—makes it a more sensitive probe than paracetamol or aspirin for elucidating mechanisms of thrombosis and developing novel anti-platelet therapies [1].

Ferroptosis and Lipid Metabolism Studies

For researchers investigating ferroptosis, glutathione metabolism, or atherosclerosis, 2-acetamidophenol provides a unique pharmacological tool that regulates these pathways with IC50 values of 30 μM (TC) and 40 μM (TG) in zebrafish models [1]. This activity is not shared by paracetamol, making 2-acetamidophenol an irreplaceable compound for these specific research areas.

Pharmaceutical Quality Control and Reference Standard Applications

2-Acetamidophenol is an indispensable certified reference material for analytical laboratories performing quality control testing on acetaminophen and diclofenac drug products. Its official designation as Acetaminophen Related Compound C and Diclofenac Impurity 16 ensures regulatory compliance in HPLC and GC method validation, supporting ANDA submissions and routine batch release testing [1].

Agricultural Biocontrol and Microbial Metabolism Research

2-Acetamidophenol is a key secondary metabolite in the biocontrol agent Pseudomonas fluorescens 2-79, produced alongside PCA at yields of 0.05 g/L [1]. This unique biosynthetic context makes it valuable for studying phenazine biosynthesis, developing improved biocontrol inoculants, and engineering microbial production systems for natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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